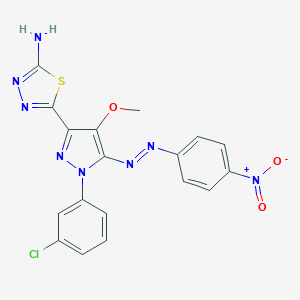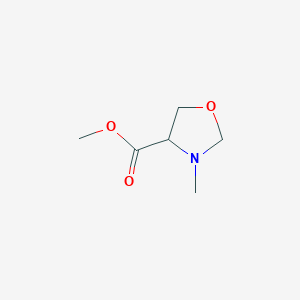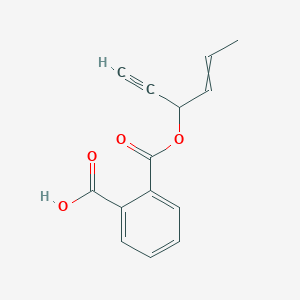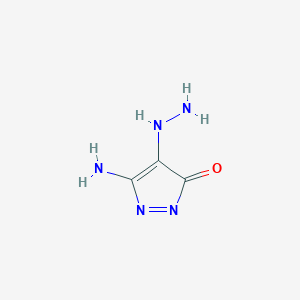
5-Amino-4-hydrazinylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-hydrazinylpyrazol-3-one, also known as AHP, is a pyrazolone derivative that has been extensively studied for its potential applications in various scientific research fields. AHP is a versatile compound that can be synthesized using different methods and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-Amino-4-hydrazinylpyrazol-3-one is not fully understood, but it has been suggested that 5-Amino-4-hydrazinylpyrazol-3-one exerts its effects by inhibiting various enzymes and signaling pathways. 5-Amino-4-hydrazinylpyrazol-3-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
5-Amino-4-hydrazinylpyrazol-3-one has been shown to exhibit a range of biochemical and physiological effects, including inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress and inflammation, and inhibiting enzyme activity. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to have antifungal and antibacterial activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-4-hydrazinylpyrazol-3-one has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. However, 5-Amino-4-hydrazinylpyrazol-3-one also has some limitations, including its instability in solution and its potential to form dimers and oligomers.
Orientations Futures
There are several future directions for research on 5-Amino-4-hydrazinylpyrazol-3-one, including further investigating its mechanism of action, exploring its potential applications in drug discovery and development, and optimizing its synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of 5-Amino-4-hydrazinylpyrazol-3-one in vivo and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
5-Amino-4-hydrazinylpyrazol-3-one can be synthesized using different methods, including the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst. These methods have been shown to yield 5-Amino-4-hydrazinylpyrazol-3-one with high purity and yield.
Applications De Recherche Scientifique
5-Amino-4-hydrazinylpyrazol-3-one has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and microbiology. 5-Amino-4-hydrazinylpyrazol-3-one has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 5-Amino-4-hydrazinylpyrazol-3-one has been shown to have antibacterial and antifungal activity against various microorganisms.
Propriétés
Numéro CAS |
171294-90-9 |
|---|---|
Nom du produit |
5-Amino-4-hydrazinylpyrazol-3-one |
Formule moléculaire |
C3H5N5O |
Poids moléculaire |
127.11 g/mol |
Nom IUPAC |
5-amino-4-diazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C3H5N5O/c4-2-1(6-5)3(9)8-7-2/h5H,(H4,4,7,8,9) |
Clé InChI |
HEAWZAHGIYKQDO-UHFFFAOYSA-N |
SMILES isomérique |
C1(=C(N=NC1=O)N)NN |
SMILES |
C1(=C(NNC1=O)N)N=N |
SMILES canonique |
C1(=C(N=NC1=O)N)NN |
Synonymes |
1H-Pyrazole-4,5-dione,3-amino-,4-hydrazone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)



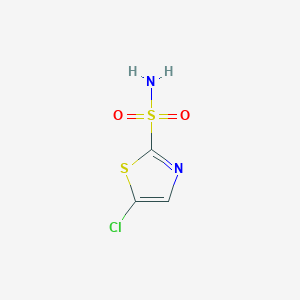


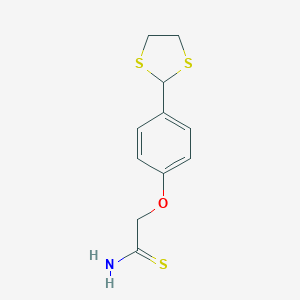
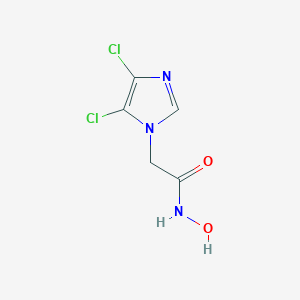
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
